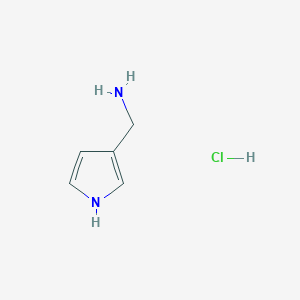

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

Pyrrole derivatives can be synthesized through various methods. For instance, one method involves the reaction of pyrazolones with aldehydes in boiling water, followed by the addition of bis(acetoxy)-iodobenzene at room temperature .Molecular Structure Analysis

Pyrrole consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of “C-(1H-Pyrrol-3-yl)-methylamine hydrochloride” would depend on the specific locations of the methylamine and hydrochloride groups.Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a wide range of chemical reactions. For example, they can undergo electrophilic substitution reactions at the 2-position .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrole itself is a colorless volatile liquid . The properties of “this compound” would depend on the specific locations of the methylamine and hydrochloride groups.Applications De Recherche Scientifique

Therapeutic and Chemical Applications

Bioactive Pyrrole-based Compounds : Pyrrole and its derivatives have been identified as crucial pharmacophores in drug discovery, showcasing a wide range of biological activities including anticancer, antimicrobial, and antiviral properties. These compounds have been extensively studied for their target selectivity and therapeutic potential, with a focus on anticancer activities. Pyrrole's utility in medicinal chemistry is emphasized through its incorporation into drugs that target specific biological pathways (Li Petri et al., 2020).

Chlorogenic Acid Research : Studies on Chlorogenic Acid (CGA), which shares a core structure similar to the pyrrole motif, illustrate the compound's diverse pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. CGA's role in lipid and glucose metabolism regulation offers promising therapeutic interventions for conditions such as cardiovascular diseases and diabetes (Naveed et al., 2018).

Environmental and Agricultural Applications

- Biochar and Environmental Impact : Research into biochar, a carbon-rich product derived from biomass pyrolysis, has highlighted its potential for carbon sequestration and as a soil amendment to improve soil fertility and crop production. The study of biochar's impact on soil physical properties and greenhouse gas emissions underscores its importance in environmental management and agricultural practices (Mukherjee and Lal, 2013).

Molecular Mechanisms and Toxicity Studies

Mechanisms of Action and Toxicity : Studies on the molecular mechanisms underlying the toxicity of compounds like Paraquat dichloride (related to pyrrole chemistry through its nitrogen-containing structure) have provided insights into the molecular dynamics of lung toxicity. Such research is crucial for developing treatments for poisonings and understanding the toxicodynamic level of similar compounds (Dinis-Oliveira et al., 2008).

Pharmacokinetic Properties of Pyrrolidone Derivatives : The study of N-Methyl-2-pyrrolidone (NMP) emphasizes its role as a strong solubilizing agent with significant applications in pharmaceutical sciences. This review delineates NMP's physicochemical characteristics, application in pharmaceutical formulations, and its pharmacokinetic and toxicity profiles compared to other common solvents, showcasing the critical evaluation of solvent efficacy and safety in drug development (Jouyban et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1H-pyrrol-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h1-2,4,7H,3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEFEZNMPDEKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)